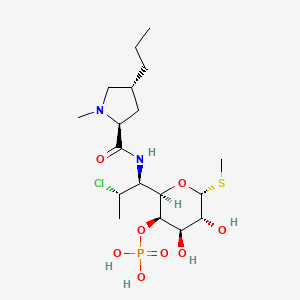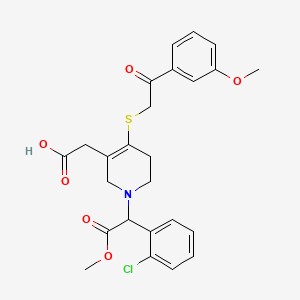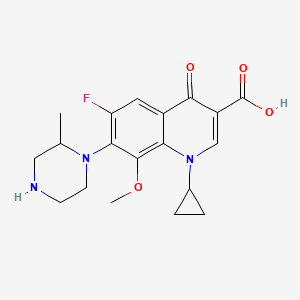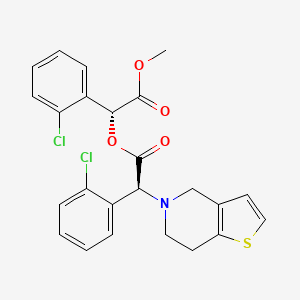
Clindamycin 4-Phosphate
Übersicht
Beschreibung
Clindamycin is an antibiotic that fights bacteria in the body. It is used to treat serious infections caused by bacteria . Clindamycin is usually available as one of three salts: clindamycin phosphate, clindamycin hydrochloride, or clindamycin nicotinamide . All three salt forms of clindamycin have the same antimicrobial spectrum and effectiveness .
Synthesis Analysis
A method of synthesis of clindamycin phosphate has been reported . The method synthesized clindamycin free base - one reaction - phosphorylation reaction - after-treatment system . By changing the order of addition of the present invention, the catalyst and steps, the weight yield of clindamycin phosphate is more than 80% .Molecular Structure Analysis
Clindamycin phosphate (CP), an antibacterial agent, has been reported to form several solid-state forms . The crystal structures of two CP solvates, a dimethyl sulfoxide (DMSO) solvate and a methanol/water solvate (solvate V), have been determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The stoichiometry of the reaction is determined and it was found that one mole of clindamycin phosphate consumes two moles of chromium (VI) (1:2) . The oxidation products are characterized and confirmed by spectral studies such as IR, GC-MS and LC-MS .Physical And Chemical Properties Analysis
Clindamycin phosphate (CP) has been reported to form several solid-state forms . Very different hydrogen bonding networks exist among the host-host and host-solvent molecules in the two crystal structures, resulting in different moisture stabilities .Wissenschaftliche Forschungsanwendungen
Acne Vulgaris Therapy
Clindamycin 4-Phosphate is widely used in the treatment of acne vulgaris. It is effective against the bacteria responsible for acne, Cutibacterium acnes, and helps reduce inflammation associated with acne lesions. Topical formulations, such as gels and foams containing Clindamycin, are commonly prescribed to manage this skin condition .
Treatment of Dermatologic Diseases
Beyond acne, Clindamycin 4-Phosphate plays a role in treating various dermatologic conditions. It’s used for conditions like folliculitis, rosacea, staphylococcal infections, and hidradenitis suppurativa. Its anti-inflammatory properties and ability to inhibit bacterial protein synthesis make it a versatile option in dermatology .
Antimicrobial Resistance Studies
Research into Clindamycin 4-Phosphate also involves understanding and combating antimicrobial resistance. Studies focus on the trends and mechanisms behind resistance to ensure the continued efficacy of Clindamycin in clinical settings .
Pharmaceutical Formulation and Stability
Clindamycin 4-Phosphate is studied for its stability in pharmaceutical formulations. Research includes developing methods for the simultaneous determination of Clindamycin, alongside other compounds, in gel dosage forms using techniques like High-Performance Liquid Chromatography (HPLC) .
Systemic Infections Treatment
For systemic infections, Clindamycin can be administered intravenously. It shows rapid and extensive absorption from the gastrointestinal tract, with a bioavailability of approximately 87%, making it an effective treatment for more severe infections .
Pharmacological Insights
Studies on Clindamycin 4-Phosphate aim to improve insights into its pharmacology. This includes understanding its absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for optimizing its therapeutic use .
Safety And Hazards
When handling Clindamycin 4-Phosphate, avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Clindamycin is a potent and widely used antimicrobial . Given the increase in bacterial resistance and the decrease in the development of new antibiotics, the appropriate use of old antimicrobials like clindamycin has become even more compulsory . This narrative review provides a detailed survey of the currently available literature on pharmacology and pharmacokinetics and identifies knowledge gaps (special patient population, drug–drug, and drug–disease interactions) to describe a research strategy for precision medicine .
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-6-methylsulfanyloxan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-16(29-30(25,26)27)13(22)14(23)18(28-15)31-4/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10+,11-,12+,13+,14+,15+,16+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDNESASKLVYBG-OCXYYGTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)OP(=O)(O)O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)OP(=O)(O)O)[C@H](C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34ClN2O8PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clindamycin 4-Phosphate | |
CAS RN |
54887-30-8 | |
| Record name | Clindamycin 4-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054887308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLINDAMYCIN 4-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CSQ77RZL4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the significance of separating clindamycin 4-phosphate from other clindamycin phosphate isomers?
A1: While the abstract doesn't explicitly detail the biological activity of each isomer, it highlights the successful separation of clindamycin 4-phosphate from other isomers like clindamycin 2-phosphate, clindamycin 3-phosphate, and clindamycin B 2-phosphate. [] This separation is crucial for several reasons:
Q2: Can you elaborate on the analytical technique used for the separation and its advantages?
A2: The research employed liquid chromatography on a triethylaminoethyl cellulose (TEAE-cellulose) column to separate clindamycin phosphate isomers. [] This technique offers several benefits:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)





